(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Overview
Description
“(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” is a chemical compound with the molecular formula C8H9NO3 . It is related to other compounds such as 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine and 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a palladium-catalyzed highly enantioselective intramolecular O-arylation has been used for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .Scientific Research Applications
Synthesis of Novel Compounds
- Researchers have synthesized a variety of novel compounds using structures related to (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been utilized in the creation of bioactive molecules, showcasing the diverse potential of these compounds in medicinal chemistry and material science (Gabriele et al., 2006).
Inhibitory Activities
- Some derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have exhibited significant inhibitory activities against specific enzymes. For example, certain compounds have demonstrated notable α-glucosidase and acetylcholinesterase inhibitory activities, highlighting their potential therapeutic applications (Abbasi et al., 2019).
Antimicrobial and Antioxidant Properties
- Research has also uncovered the antimicrobial and antioxidant properties of compounds related to (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. These findings open up possibilities for these compounds in the treatment and prevention of infectious diseases and oxidative stress-related conditions (Bassyouni et al., 2012).
Molecular Design for Organic Light-Emitting Devices
- The molecular design of dihydrobenzodioxin derivatives has been tailored for use in non-doped blue organic light-emitting devices, indicating their utility in the field of electronics and display technologies (Jayabharathi et al., 2018).
Future Directions
The future directions for research on “(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in related compounds for applications such as organic light-emitting devices , this compound may also have potential in similar areas.
properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUJRJMYUXXUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol |
Synthesis routes and methods
Procedure details
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